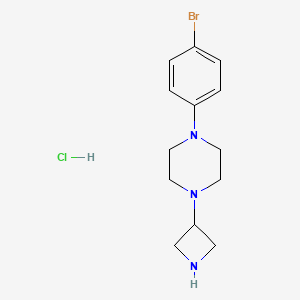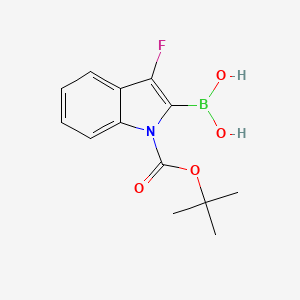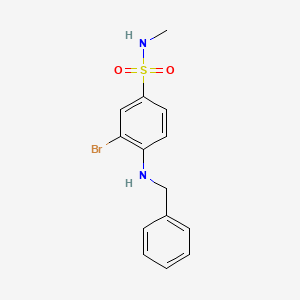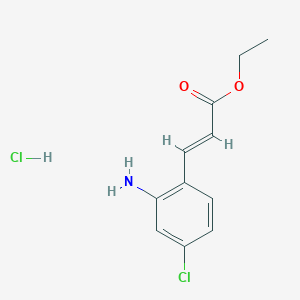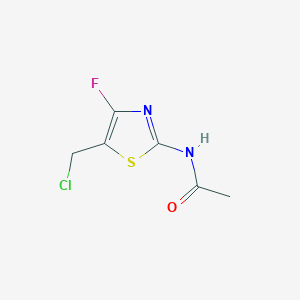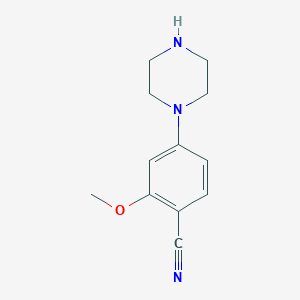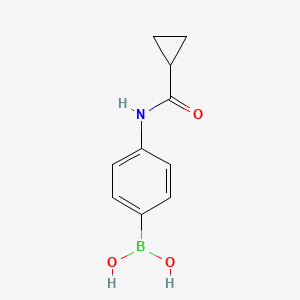
(4-(Cyclopropanecarboxamido)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(cyclopropanecarbonylamino)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H12BNO3 It is a derivative of boronic acid, characterized by the presence of a cyclopropanecarbonylamino group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(cyclopropanecarbonylamino)phenyl]boronic acid typically involves the following steps:
Formation of the Cyclopropanecarbonylamino Group: This step involves the reaction of cyclopropanecarbonyl chloride with aniline to form the cyclopropanecarbonylamino group.
Attachment to the Phenyl Ring: The cyclopropanecarbonylamino group is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.
Introduction of the Boronic Acid Moiety:
Industrial Production Methods: Industrial production of [4-(cyclopropanecarbonylamino)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(cyclopropanecarbonylamino)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenols
Reduction: Boronate esters
Substitution: Biaryl compounds
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: [4-(cyclopropanecarbonylamino)phenyl]boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Catalysis: It serves as a catalyst in various organic transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Its ability to form stable complexes with biological molecules makes it a potential candidate for developing new therapeutic agents.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of [4-(cyclopropanecarbonylamino)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition and other biological interactions. The compound’s ability to participate in cross-coupling reactions is facilitated by the palladium-catalyzed transmetalation process, where the boronic acid group transfers its organic substituent to a palladium complex.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the cyclopropanecarbonylamino group, making it less versatile in certain reactions.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of the cyclopropanecarbonylamino group, leading to different reactivity and applications.
Uniqueness:
Functional Group Diversity: The presence of the cyclopropanecarbonylamino group in [4-(cyclopropanecarbonylamino)phenyl]boronic acid provides unique reactivity and interaction capabilities compared to other boronic acids.
Versatility in Reactions: Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, makes it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H12BNO3 |
|---|---|
Peso molecular |
205.02 g/mol |
Nombre IUPAC |
[4-(cyclopropanecarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H2,(H,12,13) |
Clave InChI |
UVEPVVVRJXGARC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)NC(=O)C2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
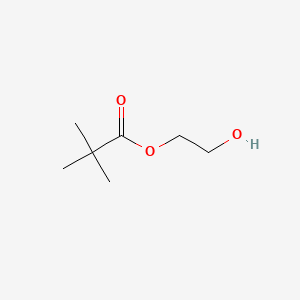
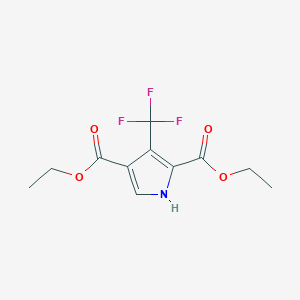
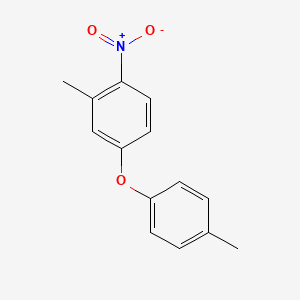
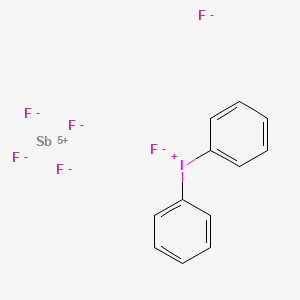
![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
